molecular formula C26H24FN3O3 B2506273 1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 1018125-05-7

1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2506273
CAS RN: 1018125-05-7
M. Wt: 445.494
InChI Key: WXFLRJDLLHRWBE-UHFFFAOYSA-N
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Description

The compound 1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, synthesis, and potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related benzimidazole derivatives is well-documented. For instance, the synthesis of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone involved alkylation of a related compound with ethyl chloroacetate in the presence of potassium carbonate, potassium hydroxide, and a catalytic amount of tetrabutylammonium iodide . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole moiety, which is a fused ring system combining benzene and imidazole rings. The crystal structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, revealed a planar molecule except for the pyrrolidin ring, which adopts an envelope conformation . This information can be useful in predicting the conformational preferences of the compound .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical transformations. For example, the study of chemical transformations of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone showed the possibility of synthesizing a wide range of 1,2-disubstituted benzimidazoles with different functional groups . This suggests that the compound may also be amenable to a variety of chemical reactions, which could be useful for further derivatization or functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific substituents. For example, a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols displayed intense fluorescence with a large Stokes shift and high quantum yields, indicating potential applications as organic dyes . The photophysical properties of these compounds were influenced by the electronic features of the substituents. Similarly, the compound may exhibit unique photophysical properties that could be explored for various applications.

Relevant Case Studies

Case studies involving similar compounds have shown a range of biological activities. For instance, a non-ligand binding pocket antagonist of the androgen receptor was discovered using molecular topology techniques, which could serve as a lead for the development of new therapeutics . Additionally, thiazolopyrimidine derivatives exhibited significant anticancer activity against the U937 human histocytic lymphoma cell line, demonstrating the potential of such compounds in medicinal chemistry .

Scientific Research Applications

Poly(ADP-ribose) Polymerase (PARP) Inhibitors Development

1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is structurally related to a class of compounds used in developing potent PARP inhibitors. These inhibitors, such as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), exhibit high potency against PARP-1 enzymes and show promise in cancer treatment, especially in breast cancer and melanoma models due to their ability to distribute into tumor tissue and cross the blood-brain barrier (Penning et al., 2010).

Chemical Transformations and Synthesis of Derivatives

The compound is used as a starting point for various chemical transformations. Research shows the possibility of synthesizing a wide range of 1,2-disubstituted benzimidazoles containing multiple fragments like hydrazone, pyrrole, pyrazole, and benzimidazole, demonstrating the compound's versatility in organic synthesis (Vaickelionienė et al., 2012).

Crystal Structure and Multicomponent Reactions

The compound is involved in the synthesis of complex molecules like 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, showcasing its utility in creating compounds with specific crystal structures for potential applications in material science or pharmaceuticals (Sharma et al., 2013).

properties

IUPAC Name

1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3/c27-19-7-6-8-20(14-19)29-15-18(13-25(29)32)26-28-23-11-4-5-12-24(23)30(26)16-21(31)17-33-22-9-2-1-3-10-22/h1-12,14,18,21,31H,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFLRJDLLHRWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

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